Halloysite
Description
Historical Context of Halloysite (B83129) Research
The scientific journey of this compound began in 1826 when it was first described by French chemist Pierre Berthier. nih.gov The mineral was named in honor of the Belgian geologist Jean-Baptiste Julien d'Omalius d'Halloy, who discovered it in Angleur, Belgium. nih.govnih.gov Early research on this compound primarily focused on its geological and mineralogical aspects. nih.gov For a considerable period, its primary application was in the manufacturing of ceramics, where it served as an alternative raw material to kaolinite (B1170537). cambridge.orgcambridge.org
Early studies also delved into the mineral's fundamental properties, noting its similar chemical composition to kaolinite, with the general formula Al₂Si₂O₅(OH)₄·nH₂O. nih.gov Researchers identified different forms of this compound based on its hydration state: a hydrated form with an interlayer spacing of 10 Å (Al₂Si₂O₅(OH)₄·2H₂O) and a dehydrated form with a 7 Å spacing (Al₂Si₂O₅(OH)₄). nih.govdergipark.org.tr The presence of a monolayer of water molecules between its unit layers distinguishes it from kaolinite. geoscienceworld.org
Evolution of Research Focus on this compound Nanotubes (HNTs)
The trajectory of this compound research underwent a significant shift in the early 2000s. While the mineral had been studied for over a century, the focus dramatically pivoted towards its naturally occurring tubular morphology, now widely known as this compound nanotubes (HNTs). cambridge.orgdergipark.org.tr A notable increase in scientific publications and patents related to HNTs has been observed since 2005, indicating a surge of interest in their unique properties and potential applications. cambridge.orgresearchgate.net
This intensified research focus was largely driven by the recognition of HNTs as a low-cost, naturally available nanomaterial. nih.gov Until 2001, research was predominantly centered on the geological and mineralogical characteristics of this compound. nih.gov A pivotal moment came when researchers proposed using HNTs for the delivery of hydrophobic compounds, presenting them as a cost-effective alternative to traditional microencapsulation systems. nih.govappliedmineralogy.com This opened the floodgates for exploring HNTs in a multitude of advanced applications.
The number of scientific publications featuring "this compound" or "this compound nanotubes" in their title, abstract, or keywords has seen an exponential increase, particularly from the early 2000s onwards. This trend underscores the growing importance and expanding research landscape of this nanomaterial. dergipark.org.trresearchgate.net
Chronological Milestones in this compound Research
| Year | Milestone | Significance |
|---|---|---|
| 1826 | Discovery and Naming | Named by Pierre Berthier in honor of its discoverer, Jean-Baptiste Julien d'Omalius d'Halloy. nih.govnih.gov |
| 1940s | Initial Academic Studies | Literature studies with the term "this compound" in the title, abstract, or keyword began to appear. dergipark.org.tr |
| Until ~2005 | Traditional Applications | Primarily used as a raw material in the ceramics industry. cambridge.orgcambridge.org |
| Early 2000s | Shift in Research Focus | A significant increase in research on this compound nanotubes (HNTs) began. dergipark.org.tr |
| 2001 | Proposed Advanced Application | Price et al. suggested the use of HNTs for the delivery of hydrophobic compounds. nih.govappliedmineralogy.com |
| Post-2005 | Exponential Growth in Research | A rapid rise in the number of publications and patents related to HNTs. cambridge.orgresearchgate.net |
Significance of this compound as a Natural Nanomaterial in Advanced Science
This compound nanotubes are recognized as a significant natural nanomaterial due to a unique combination of properties that make them suitable for a wide array of advanced scientific applications. nih.govnih.gov HNTs are naturally occurring, abundant, and economically viable, making them an attractive alternative to more expensive synthetic nanomaterials. nih.govnih.gov
The significance of HNTs in advanced science stems from their distinct morphology and surface chemistry. They possess a hollow, tubular structure with a high aspect ratio. nih.gov The inner and outer surfaces of the nanotubes have different chemical compositions, with the inner lumen being composed of aluminol groups (Al-OH) and the outer surface consisting of siloxane groups (Si-O-Si). nih.gov This difference in surface chemistry allows for selective modification of both the internal and external surfaces. nih.gov
The unique structure of HNTs makes them excellent candidates for use as nanocontainers and carriers for various active agents. nih.govsigmaaldrich.com Their biocompatibility has also been a key factor in their exploration for biomedical applications. nih.govnih.gov The large surface area and porous structure of HNTs contribute to their utility in diverse fields. appliedmineralogy.comnih.gov
The wide-ranging applications of HNTs in advanced science include:
Biomedical Applications: Due to their biocompatibility, HNTs are being investigated for use in drug delivery systems, tissue engineering, and other biomedical fields. nih.govnih.gov
Environmental Remediation: HNTs have shown promise in water treatment for the removal of heavy metals, dyes, and other pollutants. nih.govrsc.org
Nanocomposites: HNTs are used as reinforcing fillers in polymers to enhance their mechanical and thermal properties. nih.govcambridge.org
Catalysis: They can serve as supports for catalysts, benefiting from their high surface area. cambridge.orgsigmaaldrich.com
Key Properties and Applications of this compound Nanotubes
| Property | Description | Advanced Science Applications |
|---|---|---|
| Natural & Abundant | Mined from natural deposits, making it a low-cost nanomaterial. nih.gov | Cost-effective alternative to synthetic nanomaterials in various fields. |
| Nanotubular Structure | Hollow tubes with a high aspect ratio. nih.gov | Nanocontainers for controlled release, templates for nanoparticle synthesis. sigmaaldrich.com |
| Biocompatibility | Considered a safe nanomaterial for biological applications. nih.govnih.gov | Drug delivery, tissue engineering, and other biomedical uses. nih.govnih.gov |
| Unique Surface Chemistry | Different chemical compositions of the inner and outer surfaces allow for selective modification. nih.gov | Targeted drug delivery, catalysis, and functionalized nanocomposites. nih.gov |
| High Surface Area | Provides a large interface for interactions with other materials. nih.gov | Adsorbents for environmental remediation, catalyst supports. cambridge.orgnih.gov |
Structure
2D Structure
Properties
CAS No. |
12068-50-7 |
|---|---|
Molecular Formula |
Al2H10O9Si2 |
Molecular Weight |
264.21 g/mol |
InChI |
InChI=1S/2Al.H6O7Si2.2H2O/c;;1-8(2,3)7-9(4,5)6;;/h;;1-6H;2*1H2 |
InChI Key |
ODEZCHRZMVMFPZ-UHFFFAOYSA-N |
SMILES |
O.O.O[Si](O)(O)O[Si](O)(O)O.[Al].[Al] |
Canonical SMILES |
O.O.O[Si](O)(O)O[Si](O)(O)O.[Al].[Al] |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Geological Origin and Mineralogical Context of Halloysite
Natural Occurrence and Global Deposits
Halloysite (B83129) is a ubiquitous clay mineral found globally in soils and weathered rocks geoscienceworld.orggeoscienceworld.orgcambridge.orgresearchgate.net. While kaolinite (B1170537) is the most common mineral within the kaolin (B608303) group, this compound is considered a rarer, yet highly prized, derivative often found within kaolin clay deposits itechminerals.com.auresearchgate.net. Notable global deposits include Matauri Bay in Northland, New Zealand, where it is mined from rhyolite volcanics with an annual output of up to 20,000 tonnes wikipedia.orgnih.govgeoscienceworld.orgresearchgate.net. Another significant reserve is Dunino, near Legnica in Poland, estimated to hold 10 million tons of material wikipedia.org. In the United States, the Dragon mine in the Tintic district, Utah, represents one of the largest this compound deposits wikipedia.orgresearchgate.net. Other documented occurrences are found in Japan, Mexico, Turkey, Thailand, China, Argentina, and South Korea researchgate.netresearchgate.netamazonaws.com. This compound frequently occurs in recently exposed volcanic-derived soils, as well as in tropical soils or pre-glacially weathered materials wikipedia.org. It can also be found intermixed with other minerals such as goethite, limonite, and alunite (B1170652), particularly in locations like Juab County, Utah wikipedia.org.
Formation Mechanisms in Geological Environments
The formation of this compound is primarily driven by the alteration of aluminosilicate (B74896) minerals wikipedia.org. It is considered a metastable precursor to kaolinite, meaning it is often the first kaolin mineral to precipitate from solution, especially when rapid dissolution of pre-existing silicates occurs and there are few suitable mineral substrates for kaolinite crystallization researchgate.net.
This compound commonly forms through natural weathering processes, particularly prevalent in regions characterized by high rainfall, abundant vegetation, and humid climates itechminerals.com.au. In these environments, water combined with decaying vegetation creates mild acids that react with feldspar (B12085585) and/or mica minerals in the parent rock, transforming them into a mixture that includes this compound itechminerals.com.au. Volcanic glass and feldspar phenocrysts within parent rhyolite are common source materials for this compound formation via weathering geoscienceworld.org. This process is highly favored in tropical and subtropical climates due to the immense amounts of water flow wikipedia.orgtandfonline.com. For instance, this compound samples in Wagon Wheel Gap, Colorado, are believed to be weathering products of rhyolite by downward-moving waters wikipedia.org. Studies indicate that spheroidal this compound morphology is often associated with the weathering of volcanic glass, whereas tubular or lath-shaped forms are more commonly derived from feldspars researchgate.netconicet.gov.ar.
Hydrothermal alteration is another significant mechanism for this compound genesis. This process often occurs in steam-heated environments where hydrogen sulfide (B99878) (H₂S) is released from deep sources and subsequently oxidized, or where magmatic sulfur dioxide (SO₂) disproportionates mdpi.com. This compound, along with kaolinite, cristobalite, and alunite, is a characteristic mineral assemblage of advanced argillic alteration formed by acid-sulfate hydrothermal fluids mdpi.com. Deposits in Japan, Mexico, Turkey, Thailand, China, and the Dragon mine in Utah, USA, show evidence of hydrothermal formation researchgate.netresearchgate.netamazonaws.com. In some geological settings, such as Northland, New Zealand, the formation of this compound clays (B1170129) results from a combination of both hydrothermal alteration and subtropical weathering geoscienceworld.orgtandfonline.com. Hydrothermal fluids circulating through faults and fractures can extensively alter parent rocks, leading to the transformation of minerals like biotite (B1170702) into this compound, often progressing from nanoparticles to well-formed tubular structures researchgate.net.
Environmental parameters significantly influence this compound genesis. A low pH is particularly conducive to its formation amazonaws.com. Acidified groundwater, often originating from sulfide oxidation, plays a critical role by facilitating the release of aluminum, which then combines with silicon and precipitates as this compound upon encountering a pH gradient amazonaws.com. High water saturation and a continuous influx of aluminum and silicon are also crucial for the accumulation of this compound crystals from solution or colloidal gels researchgate.net. The presence of interlayer water is a defining characteristic of hydrated this compound, and its stability is influenced by the surrounding environmental conditions, with the opposing charges on silanol (B1196071) and aluminol surfaces across the interlayer space being a suggested driving force for water intercalation geoscienceworld.orggeoscienceworld.org.
Relationship with Other Kaolin Group Minerals (e.g., Kaolinite, Dickite, Nacrite)
This compound is a key member of the kaolin group of clay minerals, which also includes kaolinite, dickite, and nacrite researchgate.netresearchgate.netusgs.gov. All these minerals share the empirical chemical formula Al₂Si₂O₅(OH)₄ researchgate.netmdpi.comclaysandminerals.comnih.gov. However, they differ in their structural arrangement and hydration state geoscienceworld.orgusgs.govclaysandminerals.comsciforum.net. This compound typically exhibits a tubular morphology, or sometimes spheroidal or platy forms, and uniquely contains a monolayer of water molecules between its unit layers in its hydrated form (this compound-10Å) geoscienceworld.orgclaysandminerals.comspectralevolution.comcopernicus.org. This interlayer water gives hydrated this compound a basal (d₀₀₁) spacing of approximately 10 Å, which is about 3 Å larger than that of kaolinite geoscienceworld.orggeoscienceworld.org. In contrast, kaolinite, dickite, and nacrite generally occur as platy crystals usgs.govclaysandminerals.comsciforum.net. This compound is considered a metastable phase that can transform into kaolinite under certain conditions, such as diagenetic processes or transport to marine environments researchgate.netresearchgate.netmsaweb.org. While kaolinite and this compound are commonly found in weathering products and soils, dickite and nacrite are more typically associated with hydrothermal processes usgs.govusgs.govresearchgate.net.
Petrographic and Mineralogical Studies of this compound-Associated Rocks and Soils
Petrographic and mineralogical studies are essential for characterizing this compound and its associated geological materials. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform Raman techniques are routinely employed researchgate.net. XRD is crucial for the positive identification of this compound and its differentiation from other kaolin minerals, particularly kaolinite, by analyzing basal spacing and observing changes upon hydration or dehydration wikipedia.orggeoscienceworld.orgusgs.govclaysandminerals.comspectralevolution.com. For instance, dehydrated this compound (7Å) can be distinguished from kaolinite by intercalation with formamide (B127407) researchgate.netgeoscienceworld.orgusgs.gov.
SEM provides valuable insights into the particle morphology of this compound, revealing its characteristic tubular, spheroidal, or platy forms, and its spatial association with other minerals like goethite, limonite, and alunite wikipedia.orgresearchgate.netconicet.gov.arclaysandminerals.com. Research findings indicate progressive alteration stages, where this compound nanoparticles initially form on mica layers and subsequently grow into well-formed tubular structures with increasing alteration researchgate.net. Chemical analyses, including the determination of SiO₂/Al₂O₃ molar ratios and the content of iron (Fe) and titanium (Ti), aid in understanding the transformation processes and the resulting morphology researchgate.net. For example, spheroidal this compound has been linked to higher Fe content and formation from volcanic glass, while tubular forms are often derived from feldspars researchgate.netconicet.gov.ar. Studies also show that the presence of associated oxides and oxyhydroxides of Fe and Mn can limit the growth of this compound particles amazonaws.com.
The following table summarizes some key properties and distinctions among the kaolin group minerals:
Advanced Structural and Morphological Analysis of Halloysite Nanotubes
Crystallographic Studies and Stacking Disordering
Structural Relationships and Differentiation from Kaolinite (B1170537)
Both halloysite (B83129) and kaolinite are dioctahedral 1:1 layer silicates, meaning their basic structural unit consists of one tetrahedral silica (B1680970) (SiO₄) layer bonded to one octahedral alumina (B75360) (Al(OH)₆) layer mdpi.comaip.orgresearchgate.netusgs.gov. The apical oxygens of the silica tetrahedral layer bond to the alumina octahedral side layer mdpi.com. Despite this shared fundamental unit, their macroscopic morphology and interlayer characteristics differ significantly researchgate.netspectralevolution.comcopernicus.org.
Kaolinite typically forms platy, pseudo-hexagonal crystals, with layers held together by strong hydrogen bonds and van der Waals forces, which exclude water from the interlayer space mdpi.comresearchgate.netspectralevolution.com. This results in a characteristic basal spacing of approximately 7.2 Å (0.72 nm) copernicus.orgmdpi.comgeoscienceworld.org.
In contrast, this compound commonly exhibits a tubular, spheroidal, or platy morphology, with the nanotubular form being predominant spectralevolution.comcopernicus.orggeoscienceworld.orgitechminerals.com.au. This unique morphology arises from a structural mismatch between the larger tetrahedral silica sheet and the smaller octahedral alumina sheet, which leads to a curvature of the layers nih.govphantomplastics.com. A defining feature of hydrated this compound (this compound-10Å) is the presence of a single monolayer of water molecules in the interlayer space, which expands the basal spacing to approximately 10 Å (0.95-1.0 nm) mdpi.comaip.orgresearchgate.netcopernicus.orgmdpi.comgeoscienceworld.orgphantomplastics.comopenarchives.gr. This interlayer water is loosely held and can be irreversibly lost upon dehydration, typically at temperatures as low as room temperature or under low humidity, transforming this compound-10Å into this compound-7Å mdpi.comgeoscienceworld.orgphantomplastics.comopenarchives.gr. The dehydrated this compound-7Å has a basal spacing similar to kaolinite (around 7.2-7.5 Å), making differentiation challenging without specific treatments aip.orgcopernicus.orgmdpi.comgeoscienceworld.org.
The presence of interlayer water in this compound-10Å distinguishes it from kaolinite, which generally excludes water from its interlayer spaces mdpi.comaip.orgmdpi.com. Chemically, both minerals share the same basic composition, Al₂Si₂O₅(OH)₄, with this compound having additional water molecules (Al₂Si₂O₅(OH)₄·nH₂O, where n=2 for 10Å this compound and n=0 for 7Å this compound) researchgate.netspectralevolution.comnih.govyukami.co.id. This higher water content in this compound contributes to its distinct properties and applications researchgate.netspectralevolution.com.
Table 1: Key Structural and Morphological Differences between this compound and Kaolinite
Advanced Characterization Methodologies for this compound Structures
Characterizing the intricate structure of this compound, particularly its nanotubular form, requires a suite of advanced analytical techniques. These methods provide complementary information, from atomic-scale resolution to bulk compositional analysis.
High-Resolution Transmission Electron Microscopy (HRTEM) and Cryo-TEM
High-Resolution Transmission Electron Microscopy (HRTEM) is indispensable for direct visualization of the tubular morphology and internal structure of this compound nanotubes (HNTs) at the nanoscale cambridge.orgcambridge.org. HRTEM images can reveal the stacking arrangement of the aluminosilicate (B74896) layers, often showing a spiral rather than concentric arrangement geoscienceworld.org. It allows for the measurement of key dimensions such as outer diameter, inner diameter (lumen), and wall thickness nih.govmdpi.com. For instance, HNTs typically have outer diameters ranging from 10 to 150 nm and lengths from 0.5 to 10 µm, with intra-HNT pore sizes (lumen diameters) around 10-19 nm mdpi.comnih.govmdpi.comosti.gov.
Cryo-TEM, a variant of TEM, is particularly useful for studying hydrated this compound by preserving the interlayer water molecules and preventing structural changes that can occur during sample preparation for conventional TEM geoscienceworld.org. Studies using environmental TEM have even observed the dehydration process of 10Å this compound to 7Å this compound in real-time, noting a counter-intuitive increase in tube diameter (approximately 10-60%) as interlayer water is lost, attributed to the loosening of the scrolled layers phantomplastics.com.
Table 2: Typical Dimensions of this compound Nanotubes (HNTs) from HRTEM/SAXS Analysis
| Parameter | Typical Range/Value | Source Index |
| Outer Diameter | 10-150 nm, ~60 nm, ~70 nm, ~107-125 nm | mdpi.comnih.govmdpi.com |
| Length | 0.5-10 µm | nih.gov |
| Inner Diameter (Lumen) | ~10 nm, ~19-19.7 nm | mdpi.commdpi.comosti.gov |
| Sheet Thickness | ~4 nm | mdpi.com |
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)
X-ray Diffraction (XRD) is a primary technique for identifying this compound and differentiating it from kaolinite, especially based on their basal reflections mdpi.comsietronicslabservices.com.aumdpi.com. Hydrated this compound (10Å) exhibits a characteristic (001) basal reflection at approximately 10 Å (0.95-1.0 nm), while kaolinite and dehydrated this compound (7Å) show a reflection at around 7.2 Å (0.72 nm) copernicus.orgmdpi.comgeoscienceworld.orgsietronicslabservices.com.aunih.gov. The presence of a saddle between the 10 Å and 7 Å peaks in XRD patterns can indicate randomly interstratified 10 Å and 7 Å layers or partially dehydrated halloysites geoscienceworld.org.
Distinguishing between dehydrated this compound and kaolinite solely by XRD can be challenging due to their similar d-spacings mdpi.comsietronicslabservices.com.au. To overcome this, intercalation treatments, such as with formamide (B127407), are employed usgs.govmdpi.comsietronicslabservices.com.au. Formamide can intercalate into the interlayer space of this compound, causing an expansion of the layers and a shift in the XRD peak, while kaolinite, with its stronger interlayer bonding, does not intercalate to the same extent mdpi.comsietronicslabservices.com.au. XRD also provides information on the crystallinity and stacking disorder of this compound aip.orgcambridge.orgcambridge.org.
Small-Angle X-ray Scattering (SAXS) complements XRD by providing information on the larger-scale structural features, such as particle size, shape, and distribution, as well as pore structures mdpi.commdpi.comosti.govusq.edu.auresearchgate.net. SAXS analysis can delineate intra-nanotube (lumen) and inter-nanotube porosity mdpi.comosti.gov. For instance, SAXS has been used to determine the outer curvature of HNTs to be about 70 nm and intra-HNT pore diameters around 10-12 nm mdpi.comosti.gov. SAXS data can also indicate the outer diameter, lumen diameter, and thickness of the rolled sheets in HNTs mdpi.com.
Selected Area Electron Diffraction (SAED)
Selected Area Electron Diffraction (SAED), often performed in conjunction with TEM, provides crystallographic information about localized regions of the this compound sample cambridge.orgcambridge.orgmdpi.commuhn.edu.cnsav.sk. SAED patterns can confirm the crystalline nature of this compound nanotubes and reveal details about their layer stacking sequence and orientation cambridge.orgcambridge.org. While the stacking structure of cylindrical this compound particles is generally disordered, SAED patterns can show ordered fragments with one-layer kaolinite-like periodicity cambridge.orgcambridge.org. For prismatic forms of this compound, SAED can demonstrate two-layer stacking according to the 2M₁ polytype, although HRTEM may show this periodicity only as local fragments within otherwise disordered layer stacking cambridge.orgcambridge.org. SAED patterns from nanotube nanocomposites can also indicate increased interlayer distances compared to original this compound mdpi.com.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
Energy-Dispersive X-ray Spectroscopy (EDS), integrated with SEM, allows for the elemental composition analysis of this compound mdpi.commdpi.comresearchgate.netresearchgate.netmcmaster.ca. EDS confirms the presence of major elements such as silicon (Si), aluminum (Al), and oxygen (O), consistent with its aluminosilicate nature mdpi.commdpi.com. It can also detect minor elements and impurities, which are crucial for understanding the mineral's origin and potential applications mdpi.commdpi.comresearchgate.net. For example, EDS maps can show the distribution of elements like Mg, Si, Al, O, and Na within a sample, revealing local fluctuations in chemical composition mdpi.commdpi.com.
Table 3: Averaged Mass Percentage Concentrations of Major Elements in Dunino this compound (EDS Analysis)
| Element | Mass Percentage (%) mdpi.com |
| Oxygen | 49.30 |
| Aluminum | 20.94 |
| Silica | 20.30 |
| Iron | 2.80 |
| Titanium | 1.05 |
Fourier-Transform Infrared (FT-IR) Spectroscopy and Solid-State Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR) Spectroscopy is a valuable tool for identifying functional groups and distinguishing this compound from other clay minerals, including kaolinite mdpi.comusq.edu.auresearchgate.netresearchgate.netusm.mysav.skqut.edu.au. The FT-IR spectrum of this compound typically shows characteristic absorption bands related to hydroxyl (OH) stretching vibrations and Si-O vibrations researchgate.netresearchgate.netusm.mysav.sk.
Key spectral features for this compound include:
OH Stretching Vibrations : Peaks around 3701 cm⁻¹ and 3626 cm⁻¹ are attributed to the stretching vibrations of inner-surface hydroxyl groups researchgate.net. A broad absorption at 3621 cm⁻¹ and 3692 cm⁻¹ is also reported for surface hydroxyl groups researchgate.net. Interlayer water in 10Å this compound is indicated by a deformation vibration at approximately 1631-1650 cm⁻¹ openarchives.grresearchgate.net. The presence of residual water in 7Å this compound can be observed at 3550 cm⁻¹ and 1650 cm⁻¹ openarchives.gr.
Si-O and Al-OH Vibrations : Strong absorption bands near 1006-1031 cm⁻¹ are assigned to the stretching mode of Si-O-Si researchgate.netresearchgate.netusm.myqut.edu.au. Peaks around 906-914 cm⁻¹ correspond to the bending vibrations of Al-OH bonds researchgate.netusm.myqut.edu.au. Other smaller intensity peaks at 469, 525-544 cm⁻¹, and 680 cm⁻¹ are assigned to bending and stretching vibrations of Si-O-Al and Si-O-Si researchgate.net.
FT-IR can differentiate this compound from kaolinite, especially through the presence and characteristics of the water-related bands in 10Å this compound, and subtle differences in the OH stretching and Si-O regions mdpi.comsav.sk.
Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the local atomic environment of silicon (²⁹Si), aluminum (²⁷Al), and hydrogen (¹H) within the this compound structure. This technique can reveal information about the coordination of Si and Al atoms, the presence and nature of different hydroxyl groups, and structural defects or substitutions, offering a more atomic-level understanding of the this compound framework.
Surface Chemistry and Interfacial Reactivity of Halloysite
Differential Surface Composition and Chemical Functionality
Halloysite's structure is characterized by a significant difference between its internal and external surfaces, leading to distinct chemical functionalities. researchgate.net This dual chemistry is a key feature of This compound (B83129) nanotubes. researchgate.net
The inner core, or lumen, of the this compound nanotube is composed of a gibbsite-like array of aluminol (Al-OH) groups. researchgate.net These groups are generally considered to be more reactive than the external surface. nih.gov The presence of these aluminol groups gives the inner lumen a positive charge under acidic to neutral pH conditions (pH ≤ 8.5). nih.gov The reactivity of these Al-OH groups allows for various covalent modifications, enabling the stable immobilization of organic functional groups on the lumen surface. nih.gov
In contrast to the inner lumen, the external surface of this compound nanotubes is primarily composed of siloxane (Si-O-Si) groups. researchgate.net This surface is chemically similar to silicon dioxide (SiO₂). researchgate.net Due to these siloxane groups, the outer surface of this compound is typically negatively charged at a pH greater than 1.5. nih.gov While predominantly composed of Si-O-Si groups, the external surface may also feature some silanol (B1196071) (Si-OH) groups. rsc.org
The simplistic model of a smooth outer siloxane surface and an inner aluminol lumen is an oversimplification, as the surface reactivity of this compound is also significantly influenced by edge sites and structural defects. researchgate.net These sites expose both aluminol and silanol groups at the tube termini and along the length of the nanotubes. researchgate.netresearchgate.net Research has shown that both cylindrical and prismatic forms of this compound have abundant edge sites traversing their outer surfaces. researchgate.net These defects and edge sites can provide additional surface hydroxyl groups that are available for reaction, making the surface chemistry of this compound more complex and heterogeneous than often portrayed. researchgate.netnih.gov
Investigation of Surface Charge Characteristics and Zeta Potential
The zeta potential of this compound is highly dependent on the pH of the surrounding medium. At a natural pH of around 3.8, the surface charge has been measured at -8.29 mV. researchgate.net As the pH increases, the surface becomes more negative, reaching values around -45.25 mV at pH 7. researchgate.net The zero point of charge (ZPC) for this compound is approximately at pH 3.5. researchgate.net Below this pH, the surface charge becomes positive. researchgate.net
Zeta Potential of this compound at Various pH Values
| pH | Zeta Potential (mV) | Reference |
|---|---|---|
| 3.0 | +16.22 | researchgate.net |
| 3.5 | ~0 (ZPC) | researchgate.net |
| 3.8 | -8.29 | researchgate.net |
| 4-8 | ~ -30 | researchgate.net |
| 7.0 | -45.25 | researchgate.net |
| 11.0 | -39.15 | researchgate.net |
Mechanisms of Adsorption and Interfacial Interactions with Chemical Species
The unique surface chemistry and charge characteristics of this compound make it an effective adsorbent for a variety of chemical species. The adsorption mechanisms are largely governed by electrostatic interactions, though other forces can also play a role.
This compound has demonstrated significant potential for the adsorption of various organic pollutants from aqueous solutions, including dyes, antibiotics, and phenols. The dual-charge nature of its surfaces allows for the adsorption of both cationic and anionic molecules.
The adsorption capacity of this compound for different organic molecules is influenced by factors such as the pH of the solution, the initial concentration of the adsorbate, and the specific surface area of the this compound. For instance, the maximum adsorption capacity for the antibiotic ciprofloxacin (B1669076) was found to be 25.09 mg/g at a pH of 5-6. mdpi.com In the case of the dye methylene (B1212753) blue, a maximum adsorption capacity of 34.80 mg/g has been reported. mdpi.com The adsorption of phenols and their derivatives has also been studied, with this compound-carbon composites showing a maximum adsorption capacity of 5.48 mg/g for chloroxylenol. researchgate.net
Adsorption Capacities of this compound for Various Organic Molecules
| Organic Molecule | Adsorbent | Maximum Adsorption Capacity (q_max) (mg/g) | Experimental Conditions | Reference |
|---|---|---|---|---|
| Ciprofloxacin | Unmodified this compound | 25.09 | pH 5-6, 20°C | mdpi.com |
| Enrofloxacin | This compound Nanoclay | 34.80 | - | mdpi.com |
| Methylene Blue | This compound Nanoclay | 27.66 | - | mdpi.com |
| Brilliant Green Dye | This compound Nanotube | 124.15 | - | mdpi.com |
| Reactive Red 120 Dye | Sulfuric Acid Modified this compound | ~20.4 (75.76 µmol/g) | - | nih.gov |
| Chloroxylenol | This compound-carbon composite | 5.48 | - | researchgate.net |
| Chlorophene | This compound-carbon composite | 4.44 | - | researchgate.net |
Adsorption of Inorganic Ions (e.g., phosphates, heavy metals)
This compound nanotubes have demonstrated considerable potential for the remediation of heavy metals from aqueous solutions. However, the reported maximum adsorption capacities can vary significantly depending on the geological origin of the this compound, which influences its crystallochemical properties. Key factors governing the adsorption performance include the degree of lattice substitution and the density of surface hydroxyl groups, with optimal adsorption occurring in this compound with lower lattice substitution and higher surface hydroxyl density.
Recent standardized studies have provided more reliable maximum adsorption capacities (q_max) for this compound towards specific heavy metal ions under controlled conditions (pH = 5.5, T = 25 °C, ionic strength = 0.001 mol/L NaNO₃). mdpi.com
Table 1: Maximum Adsorption Capacities of this compound for Various Heavy Metal Ions
| Heavy Metal Ion | Adsorption Capacity (mg/g) |
|---|---|
| Cd²⁺ | 7.8–10.1 |
| Zn²⁺ | 2.7–3.2 |
| Pb²⁺ | 25.5–30.6 |
In addition to heavy metals, this compound also exhibits an affinity for anionic species such as phosphates. The adsorption of phosphate (B84403) onto this compound is a rapid process, with maximum adsorption typically achieved within 24 to 48 hours. rsc.org The morphology of the this compound nanotubes plays a significant role in their phosphate adsorption capacity. Cylindrical this compound, with its greater surface area and shorter tube length, demonstrates a higher phosphate adsorption capacity compared to the polygonal prismatic form. rsc.orgrsc.org
Table 2: Phosphate Adsorption Capacities of Different this compound Morphologies
| This compound Morphology | Maximum Phosphate Adsorption (μmol/g) | Maximum Phosphate Adsorption (mg/g) |
|---|---|---|
| Cylindrical | 42 | ~1.3 |
| Polygonal Prismatic | 15 | ~0.5 |
The granular form of this compound has been found to adsorb more phosphate than powdered this compound, which is attributed to the additional pore space in the granular form that can accommodate phosphate ions. nih.gov
Influence of pH and Ionic Strength on Surface Interactions
The surface charge of this compound is pH-dependent, which significantly influences its interaction with ionic species in solution. The zeta potential of this compound becomes more negative as the pH increases due to the deprotonation of surface silanol groups. mdpi.com This pH-dependent charge behavior is crucial for the adsorption of both cations and anions.
For the adsorption of positively charged heavy metal ions, the increasingly negative surface charge at higher pH values enhances the electrostatic attraction between the this compound surface and the metal cations. Conversely, for the adsorption of anions like phosphate, the situation is more complex. Maximum phosphate adsorption is typically observed at a pH of around 6. rsc.orgnih.gov At pH values above this, the this compound surface becomes predominantly negatively charged, leading to electrostatic repulsion of phosphate anions and a decrease in adsorption. rsc.org At very low pH values, the lower negative charge on the phosphate species in solution can reduce the attraction to the positively charged sites on the this compound surface, also resulting in lower adsorption. rsc.org
The ionic strength of the surrounding solution also plays a role in the surface interactions of this compound. An increase in ionic strength can lead to a decrease in the magnitude of the zeta potential due to the screening of surface charges. mdpi.com This effect can influence the colloidal stability of this compound dispersions and the adsorption of ions. For instance, in the presence of monovalent inorganic electrolytes, the critical coagulation concentration (CCC) of this compound dispersions is influenced by the type of cation, following the order Cs⁺ < K⁺ < Na⁺, which is consistent with the Hofmeister series for negatively charged surfaces. mdpi.com In the context of heavy metal adsorption, both pH and ionic strength are important factors. For example, the adsorption of Hg²⁺ ions on functionalized this compound is influenced by both the pH and the ionic medium of the aqueous solution. tandfonline.com
Studies on Interfacial Interaction in Composite Systems
The performance of this compound-based composite materials is heavily dependent on the nature of the interfacial interactions between the this compound nanotubes and the polymer matrix. A strong interfacial adhesion facilitates efficient stress transfer from the matrix to the reinforcement, leading to enhanced mechanical properties.
The interaction between this compound and a polymer matrix can involve various types of bonds, including hydrogen bonds and van der Waals forces. rsc.org For instance, in this compound-polylactic acid (PLA) nanocomposites, both van der Waals attractions and hydrogen bonds are responsible for the bonding mechanism. rsc.org The adsorption energy of lactic acid, the monomer of PLA, is higher on the internal aluminol surface and the edge surface of this compound compared to the external siloxane surface. rsc.org
In epoxy-based composites, the addition of this compound can significantly improve mechanical properties such as tensile strength and impact strength. mdpi.com The interfacial bond strength in carbon fiber-reinforced epoxy composites can be increased with the addition of this compound nanotubes up to a certain concentration, beyond which agglomeration can occur. mdpi.com The covalent bonding between this compound nanotubes and the epoxy/cyanate ester matrix has been shown to be a key factor in the substantial improvement of the composite's properties. researchgate.net
The compatibility between the hydrophilic surface of this compound and often hydrophobic polymer matrices can be a challenge. Surface modification of this compound is a common strategy to improve interfacial adhesion. For example, in natural rubber (NR) composites, which are non-polar, the use of silane (B1218182) coupling agents is crucial to improve the compatibility with the hydrophilic this compound. mdpi.comnih.gov Different types of silanes can create varying degrees of rubber-filler interactions, leading to improvements in modulus, tensile strength, and tear strength. mdpi.com
In composites with high this compound content, strong hydrogen-bonding interactions between the polymer and the nanotubes can facilitate high dispersity and lead to greatly enhanced mechanical strength. rsc.org For example, in poly(acrylic acid)-based composites, the incorporation of high mass fractions of HNTs (50-75 wt%) resulted in superior mechanical properties. rsc.org
The table below summarizes the effect of this compound on the mechanical properties of various polymer composites, highlighting the importance of interfacial interactions.
Table 3: Enhancement of Mechanical Properties in this compound-Polymer Composites
| Polymer Matrix | This compound Content (wt%) | Property Enhancement | Reference |
|---|---|---|---|
| Epoxy | 9 | Tensile strength increased from 4 MPa to 10 MPa | mdpi.com |
| Epoxy | 2 | Four-fold increase in impact strength | mdpi.com |
| Carbon Fiber/Epoxy | 3 | Increased interfacial bond strength | mdpi.com |
| Poly(acrylic acid) | 66.7 | Highest flexural strength, microhardness, and ultimate tensile strength | rsc.org |
| Epoxy/Cyanate Ester | - | Significantly higher moduli in glassy and rubbery states | researchgate.net |
Chemical Modification and Functionalization Strategies for Halloysite
Rationale for Surface Engineering for Tunable Properties
Halloysite (B83129) nanotubes (HNTs) are naturally occurring aluminosilicate (B74896) clay minerals with a hollow tubular structure, which presents significant potential in various applications. mdpi.comresearchgate.net However, inherent characteristics such as heterogeneity in size, surface charge, and a tendency to form aggregates can limit their performance. mdpi.comresearchgate.net Surface engineering is a critical strategy to overcome these limitations and expand the utility of HNTs. mdpi.comresearchgate.net The primary goal of surface modification is to preserve the intrinsic beneficial properties of the nanotubes while introducing new, desirable characteristics like enhanced hydrophilicity, improved biocompatibility, and better dispersion within polymer matrices. mdpi.com
The unique structure of this compound, featuring a gibbsite octahedral (Al-OH) inner surface and a siloxane (Si-O-Si) outer surface, provides distinct chemical functionalities that can be selectively modified. mdpi.compreprints.org This dual chemistry allows for tailored functionalization with a wide range of organic and inorganic molecules. mdpi.compreprints.org Effective surface modification leads to the formation of abundant chemical bonds and strengthens interfacial interactions between HNTs and host materials, which is crucial for developing advanced composites. mdpi.com For instance, in the context of gas separation membranes, the precise engineering of the interface between HNTs and a polyamide matrix is essential for tuning gas permeation properties. nih.gov
Acidic and Alkaline Etching Protocols
Etching protocols involving acids and alkalis are employed to alter the morphology of this compound nanotubes, primarily to increase their internal diameter and surface area, thereby enhancing their loading capacity for active molecules. rsc.org
Acidic Etching
Acid treatment is a well-established method for the controlled enlargement of the this compound lumen. mdpi.com Sulfuric acid is commonly used for this purpose. The process involves the diffusion of hydrogen ions into the nanotube pores, which then selectively etch the inner alumina (B75360) octahedral layer. mdpi.com A typical procedure consists of treating HNTs with a 3M sulfuric acid solution at an elevated temperature (e.g., 70 °C) for a specified duration. mdpi.com This selective etching results in a significant increase in the specific surface area and pore volume. mdpi.comresearchgate.net For example, research has shown that the BET surface area of HNTs can be increased from 25.83 m²/g to 57.83 m²/g through this process. mdpi.com The underlying chemical reaction is the dissolution of the alumina component, which can be represented by the following equation:
Al₂O₃·2SiO₂·2H₂O + 3H₂SO₄ → Al₂(SO₄)₃ + 2SiO₂ + 5H₂O. mdpi.com
It is important to control the reaction conditions, as prolonged or harsh acid treatment can lead to the complete dissolution of the alumina layer, resulting in the formation of amorphous silica (B1680970) nanoparticles. nih.gov
Alkaline Etching
In contrast to acidic etching, alkaline treatment, typically with sodium hydroxide (B78521) (NaOH), has a more pronounced effect on the outer siloxane layer of the this compound nanotubes. mdpi.com This process can lead to an increase in the number of surface silanol (B1196071) groups, which can improve the colloidal stability of HNTs in aqueous suspensions. researchgate.net The treatment can also result in a high solubility of silicon and the subsequent formation of amorphous aluminum hydroxide nanosheets. nih.gov Studies have demonstrated that alkalization can effectively increase the specific surface area of this compound. researchgate.net
| Etching Protocol | Reagent | Primary Effect on HNT Structure | Observed Changes |
|---|---|---|---|
| Acidic Etching | Sulfuric Acid (H₂SO₄) | Selective dissolution of the inner alumina (Al-OH) layer. mdpi.com | Increased lumen diameter and specific surface area (e.g., from 25.83 to 57.83 m²/g). mdpi.com |
| Alkaline Etching | Sodium Hydroxide (NaOH) | Preferential etching of the outer silica (Si-O-Si) layer. mdpi.com | Increased number of surface silanol groups and improved colloidal stability. researchgate.net |
Covalent Functionalization Approaches
Covalent modification is a powerful strategy to permanently alter the surface chemistry of this compound, which is essential for achieving stable dispersions in various media and for introducing specific functionalities. scispace.com
The most common method for covalent functionalization of HNTs involves the use of organosilane coupling agents. researchgate.net Among these, γ-aminopropyltriethoxysilane (APTES) is widely utilized. appliedmineralogy.comnih.govresearchgate.net The grafting mechanism involves the covalent bonding of APTES molecules to the hydroxyl groups present on the inner and outer surfaces, as well as the edges of the nanotubes. acs.orgresearchgate.net This initial grafting can be followed by the condensation of self-polymerized (oligomerized) APTES, forming a cross-linked network on the this compound surface. acs.orgresearchgate.net
This modification results in a surface rich in aminopropyl groups, which has been shown to significantly improve the loading capacity for guest molecules and to enable a more sustained and controlled release. appliedmineralogy.comnih.govresearchgate.net For instance, this compound functionalized with APTES demonstrated a 32% increase in the loading of a model dye compared to its unmodified counterpart, with the release rate being controllable by adjusting the pH of the surrounding medium. appliedmineralogy.comnih.govresearchgate.net
| Modification | Parameter | Unmodified this compound | APTES-Functionalized this compound | Reference |
|---|---|---|---|---|
| Organosilane Grafting | Dye Loading | 5.91 wt% | 7.83 wt% (+32%) | appliedmineralogy.com |
| Release Profile | Rapid release | Dramatically prolonged and pH-dependent release | appliedmineralogy.comnih.gov |
The hydroxyl groups on the this compound surface serve as active sites for the covalent grafting of various organic polymers and small molecules, which can significantly alter the surface properties, such as hydrophobicity and dispersibility in organic solvents. mdpi.com
Polymers: Polymer chains can be grown from the HNT surface using techniques like radical polymerization. For example, grafting polymethyl methacrylate (B99206) (PMMA) onto HNTs has been shown to improve the mechanical properties (toughness, strength, and modulus) of polyvinyl chloride (PVC) composites. mdpi.com More advanced polymerization techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have been used to graft well-defined polymers like poly(poly(ethylene glycol) methacrylate) (PPEGMA) and amphiphilic block copolymers, respectively. nih.govnih.gov
Small Molecules: Various small organic molecules can also be covalently attached to the HNT surface. For instance, modification with octadecylphosphonic acid (ODP) has been used to enhance the colloidal stability and the adsorption of hydrophobic molecules. mdpi.com Furthermore, a multi-step functionalization approach can be employed, such as first introducing amino groups with APTES and then reacting them with succinic anhydride (B1165640) to yield a surface with carboxyl groups. mdpi.com
Non-Covalent and Supramolecular Functionalization
Non-covalent functionalization relies on electrostatic interactions, hydrogen bonding, and van der Waals forces to modify the surface of this compound. The distinct charges on the inner and outer surfaces of HNTs make them particularly amenable to modification through ionic interactions. acs.org The inner lumen surface generally carries a positive charge over a broad pH range, while the outer surface is negatively charged. acs.orgnih.gov
Interaction with Cations: The negatively charged outer surface of this compound can interact with various cations. The strength of this interaction with inorganic cations often follows the direct Hofmeister series, which ranks the ability of ions to influence the stability of colloidal dispersions. acs.orgnih.gov Cations from ionic liquids have also been shown to adsorb onto the outer surface through a combination of electrostatic forces and hydrogen bonding. nih.gov Certain ionic liquid cations exhibit a particularly strong affinity, capable of neutralizing the surface charge and even causing charge reversal. nih.gov
Interaction with Anions: The positively charged inner surface is ideal for interacting with and adsorbing anions. nih.gov This property is exploited for the functionalization of the lumen with anionic molecules, such as surfactants like sodium dodecyl sulfate (B86663) or sodium alkanoates, to create a hydrophobic inner cavity. acs.org Anions from ionic liquids can also be electrostatically entrapped within the nanotube lumen. nih.gov
These ionic interactions are the basis for the layer-by-layer (LbL) assembly technique, where alternating layers of positively and negatively charged polyelectrolytes are deposited onto the HNT surface to create a multi-layered shell. rsc.orgnih.gov For example, the sequential adsorption of chitosan (B1678972) (a polycation) and sodium alginate (a polyanion) has been used to encapsulate HNTs for controlled release applications. nih.gov
Polymer Coating and Encapsulation (e.g., Chitosan, Poly(ethylenimine))
Polymer coating and encapsulation represent a significant strategy for modifying the external surface of this compound nanotubes (HNTs), thereby tailoring their properties for specific applications. This surface modification primarily leverages electrostatic interactions between polymers and the HNT surface. The external surface of HNTs, composed of siloxane (Si-O-Si) groups, is typically negatively charged over a wide pH range (pH 2–8), while the internal lumen, composed of aluminol (Al-OH) groups, is positively charged up to a pH of about 8.5. mdpi.comnih.govmdpi.com This charge differential allows for the selective adsorption of charged polymers.
Chitosan , a cationic biopolymer, is frequently used to coat HNTs. The coating process is driven by the electrostatic attraction between the positively charged amino groups of chitosan (in an acidic solution) and the negatively charged outer surface of the this compound nanotubes. mdpi.com This creates a core-shell structure where the HNT acts as the core and the chitosan layer as the shell. This modification has been shown to be an effective method for controlling the release kinetics of active agents loaded within the HNT lumen. The polymer layer acts as a physical barrier, slowing down the diffusion of the encapsulated substance. mdpi.com The effectiveness of this retarding effect can be tuned by altering the pH; under acidic conditions, the chitosan coating may swell or partially dissolve, leading to a faster release. mdpi.com
Poly(ethylenimine) (PEI) is another cationic polymer used for surface modification of clay minerals. mdpi.comnih.gov Similar to chitosan, PEI can be adsorbed onto the negatively charged surface of this compound through electrostatic interactions. This modification introduces a high density of amine groups onto the HNT surface, significantly altering its surface chemistry and charge characteristics. This functionalization is valuable in applications such as adsorption, where the modified surface can exhibit enhanced affinity for specific anionic pollutants or dyes. nih.gov
The table below summarizes the key aspects of polymer coating on this compound.
| Polymer | Driving Force for Coating | Primary Modified Surface | Key Outcome/Application |
| Chitosan | Electrostatic attraction | External Surface | Controlled release of encapsulated agents mdpi.com |
| Poly(ethylenimine) | Electrostatic attraction | External Surface | Enhanced adsorption capacity for anionic species nih.gov |
Intercalation Chemistry for Interlayer Modification
Intercalation is a process where guest molecules are inserted into the interlayer space of layered materials like this compound, expanding the distance between the aluminosilicate sheets. This compound exists in a hydrated form with an interlayer spacing of approximately 10 Å and an anhydrous form with a spacing of 7 Å. mdpi.com Intercalation modification involves the reaction of small molecules with the hydroxyl groups present in the interlayer region. mdpi.com
This process allows for the direct chemical modification of the interlayer surface, which is otherwise inaccessible. researchgate.net A variety of small organic molecules have been successfully intercalated into HNTs, including dimethyl sulfoxide (B87167) (DMSO), potassium acetate (B1210297), N-methylformamide (NMF), and methanol (B129727). theiet.org The success of intercalation depends on the ability of the guest molecule to disrupt the interlayer hydrogen bonds and form new interactions with the internal surface hydroxyls of the this compound sheets.
The process often involves a pre-intercalation step with a molecule that readily expands the layers, followed by a displacement reaction with the desired functional molecule. researchgate.net For example, kaolinite (B1170537), which has a similar crystal structure to this compound, can be pre-intercalated with DMSO or NMF, and then reacted with methanol to graft methoxy (B1213986) groups onto the interlayer surface. researchgate.net This modification alters the hydrophilicity of the interlayer space and can be a route to further functionalization.
Research has systematically studied the intercalation behaviors of different agents in HNTs to understand the relationship between the intercalating agent and the resulting interlayer properties. theiet.org The modification is confirmed by techniques such as X-ray diffraction (XRD), which shows an increase in the basal spacing (d-spacing) of the treated this compound.
The following table presents examples of intercalating agents and their effect on the interlayer spacing of kaolinitic minerals.
| Intercalating Agent | Precursor/Intermediate | Resulting Modification | Basal Spacing (d-spacing) |
| Methanol | NMF-intercalated kaolinite | Methoxy group grafting | 0.86 nm researchgate.net |
| Phenylphosphonic acid (PPA) | Direct intercalation | Unfolding and intercalation | Not specified mdpi.com |
| Potassium Acetate (PA) | Direct intercalation | Improved particle dispersion | Not specified mdpi.com |
Controlled Synthesis and Growth of Nanostructures within this compound Lumen
The hollow, cylindrical lumen of this compound nanotubes, typically 10-15 nm in diameter, serves as a natural nanoreactor or template for the synthesis of one-dimensional nanostructures. nih.govrsc.org This confined synthesis offers protection against aggregation and allows for control over the size and morphology of the resulting nanoparticles. nih.gov
The in-situ synthesis of metallic nanoparticles within the HNT lumen typically involves a two-step process: loading the lumen with metal precursor ions, followed by a chemical reduction to form the nanoparticles. The inherent charge difference between the inner (positive) and outer (negative) surfaces can be exploited for the selective loading of precursor anions into the lumen.
Silver (Ag) Nanoparticles: Silver nanoparticles have been synthesized within HNTs by loading the tubes with a silver salt, such as silver acetate, and subsequently reducing the Ag⁺ ions. nih.govresearchgate.net This method can yield nanoparticles protected within the ceramic shell of the this compound.
Iron Oxide (Fe₃O₄) Nanoparticles: Superparamagnetic iron oxide nanoparticles (magnetite, Fe₃O₄) can be synthesized within the lumen to impart magnetic properties to the this compound. This allows for the simple magnetic separation of the nanocomposite from a solution. deswater.com Studies have demonstrated the loading of Fe₃O₄ nanoparticles with sizes of 5-8 nm inside the HNTs. deswater.com In some cases, a pre-modification of the lumen with molecules like tetradecylphosphonic acid is performed to facilitate the loading of pre-formed hydrophobic nanoparticles. nih.govacs.org
Gold (Au) Nanoparticles: Gold nanoparticles can also be synthesized within the HNTs. Encapsulating iron oxide nanoparticles with gold or silver creates multifunctional nanocomposites with combined magnetic and plasmonic properties. nanomedicine-rj.com
The elongated, hollow geometry of the this compound lumen makes it an ideal template for the synthesis of rod-like nanoparticles. By controlling the loading of the precursor and the conditions of the subsequent reaction, the lumen can direct the growth of the material into a one-dimensional nanorod that mirrors the shape of the nanotube cavity. researchgate.net
A prominent example is the synthesis of silver nanorods. This is achieved by loading HNTs with silver acetate from an aqueous solution, often using vacuum cycling to ensure complete filling of the lumen. Subsequent thermal decomposition of the precursor leads to the formation of crystalline silver nanorods confined within the this compound tubes. researchgate.net Transmission electron microscopy (TEM) has confirmed the presence of individual nanorods with diameters of approximately 15 nm, corresponding to the lumen diameter of the this compound template. researchgate.net
Controlling the size and shape of nanoparticles synthesized within HNTs is crucial for tuning their properties. Several strategies have been developed to achieve this control:
Precursor Concentration: The concentration of the metal precursor solution used for loading the lumen can directly influence the size of the resulting nanoparticles. Lower concentrations tend to produce smaller nanoparticles. nih.gov
Surface Functionalization: Modifying the inner lumen surface can control the nucleation and growth of nanoparticles. For example, functionalizing the lumen with 3-aminopropyltrimethoxysilane (B80574) creates amine groups that can coordinate with metal precursors. This can lead to the formation of smaller and more uniform nanoparticles (e.g., 2.2 ± 0.4 nm for Pd) compared to those formed in pristine this compound (2.8 ± 0.8 nm for Pd). researchgate.net
Reaction Conditions: Parameters such as temperature, reaction time, and the choice of reducing agent play a critical role in the nanoparticle formation process. For instance, the in-situ reduction of Ru³⁺ using sodium borohydride (B1222165) after complexation with Schiff base molecules inside the lumen allows for the formation of small metal clusters. nih.gov
Selective Loading: Exploiting the differential surface charges allows for the selective loading of precursors into the lumen, preventing nanoparticle formation on the outer surface and thus providing better control over the location of the synthesis. nih.gov
The table below summarizes research findings on the controlled synthesis of nanoparticles using this compound.
| Nanoparticle Material | Synthesis Location | Control Strategy | Resulting Size/Morphology | Reference |
| Palladium (Pd) | Lumen | Lumen functionalization with 3-aminopropyltrimethoxysilane | 2.2 ± 0.4 nm particles | researchgate.net |
| Silver (Ag) | Lumen | Templating via thermal decomposition | ~15 nm diameter nanorods | researchgate.net |
| Iron Oxide (Fe₃O₄) | Lumen | In-situ synthesis | 5-8 nm particles | deswater.com |
| Ruthenium (Ru) | Interlayer/Lumen | Intercalation and reduction | 3-4 nm elongated particles | nih.gov |
Advanced Research Applications of Functionalized Halloysite
Halloysite (B83129) in Catalysis and Nanoreactor Systems
This compound's inherent structure and modifiable surfaces position it as an excellent candidate for catalytic applications, either as a direct catalyst or as a support material.
This compound nanotubes serve as valuable supports for metal nanoparticles and immobilization platforms due to their unique tubular shape, high stability, biocompatibility, and resistance to organic solvents. mdpi.comresearchgate.netrsc.orgscilit.com The peculiar tubular shape of HNTs promotes the dispersion and surface availability of supported metal nanoparticles, which are crucial for catalytic activity. researchgate.netrsc.org Functionalization, such as with aminosilanes or acid treatments, can further enhance the properties of this compound for specific catalytic applications by improving hydrophobicity, dispersibility, and interfacial interactions. mdpi.comscilit.com For instance, the introduction of amine functional groups onto the this compound lumen can improve metal dispersion, thereby tuning the catalytic properties of supported catalysts. mdpi.com
This compound-based materials are increasingly employed in heterogeneous catalysis, offering advantages such as facile catalyst separation and recyclability. researchgate.net HNTs can act as solid acids (Brønsted or Lewis) and are utilized as catalysts themselves or as supports for various metal nanoparticles in diverse chemical transformations. mdpi.comresearchgate.netresearchgate.net These applications span a wide range of reactions, including the synthesis of heterocycles, coupling reactions, hydrogenation reactions, and biomass conversion processes. researchgate.netresearchgate.netuno.edu
Detailed research findings highlight the efficacy of this compound in various catalytic systems:
Palladium (Pd)-based catalysts: Pd nanoparticles (NPs) supported on this compound (Pd@Hal) have demonstrated high yields in Suzuki-Miyaura cross-coupling reactions under ambient conditions, producing biaryl compounds. uno.edu Furthermore, Pd-NPs immobilized on amine-functionalized this compound nanotubes (Pd/HNTA) have shown superior catalytic performance in the hydrogenation of furfural (B47365) (FUR) to tetrahydrofurfuryl alcohol (THFOH) and nitrobenzene (B124822) (NB) to aniline (B41778) (AN), achieving high turnover frequencies (TOF) and selectivities. mdpi.com
Iridium (Ir)-based catalysts: Ir@Hal nanocomposites have proven efficient and recyclable for the hydrogenation and transfer hydrogenation of phenol (B47542) to cyclohexanol, as well as various aldehydes and ketones. uno.edu
Nickel (Ni) and Cobalt (Co)-based catalysts: Ni nanoparticles stabilized on unfunctionalized this compound (NiC) are highly effective and versatile catalysts for the selective hydrogenation of a broad range of functional groups, including alkenes, alkynes, ketones, aldehydes, and nitro groups. d-nb.inforesearchgate.net Defect-confined Ni-based nanosheet-like catalysts derived from halloysites have exhibited excellent coke and sintering resistance in CO₂ reforming of methane (B114726) (CRM), maintaining activity for extended periods. rsc.org Co nanoparticles immobilized on HNTs have also been used for hydrogen production from sodium borohydride (B1222165). mdpi.com
Copper (Cu) and Indium (In) oxide catalysts: CuO-In₂O₃ supported on HNTs has been investigated for CO₂ hydrogenation to dimethyl ether (DME), demonstrating higher CO₂ conversion and DME selectivity compared to catalysts without indium. mdpi.com
Gold (Au)-based catalysts: Gold nanoparticles supported on HNTs (Au/HNTs) prepared by homogeneous deposition-precipitation have shown high catalytic activity and stability in the solvent-free oxidation of benzyl (B1604629) alcohol. nih.gov
The table below summarizes key performance metrics for various this compound-based catalytic systems:
| Catalyst System | Reaction | Key Performance |
| Pd@Hal | Suzuki-Miyaura cross-coupling | High yields of biaryl compounds uno.edu |
| Ir@Hal | Hydrogenation of phenol to cyclohexanol | Efficient, recoverable, recyclable uno.edu |
| NiNPs on pristine this compound (NiC) | Selective hydrogenation of furfural to furfuryl alcohol | Highly effective, versatile at low temp/metal loading d-nb.inforesearchgate.net |
| CuO-In₂O₃/HNT | CO₂ hydrogenation to DME | Higher CO₂ conversion and DME selectivity mdpi.com |
| Au/HNTs | Solvent-free oxidation of benzyl alcohol | High catalytic activity (specific rate of 307 h⁻¹) and stability nih.gov |
| Ni-based nanosheets from halloysites | CO₂ reforming of methane (CRM) | Good coke and sintering resistance, stable for 20h rsc.org |
| Pd/HNTA (amine-lumened HNTs) | Hydrogenation of furfural (FUR) to tetrahydrofurfuryl alcohol (THFOH) | TOF 880 h⁻¹, >98% selectivity mdpi.com |
| Pd/HNTA (amine-lumened HNTs) | Hydrogenation of nitrobenzene (NB) to aniline (AN) | TOF 946 h⁻¹, >98% selectivity mdpi.com |
This compound's potential as a "green" heterogeneous catalyst extends to biomass conversion processes, offering sustainable routes for producing fuels and valuable chemicals. uno.edu
Polystyrene Degradation: Acid-treated HNTs have been effectively used in the degradation of polystyrene into fuel oils, demonstrating promising selectivity to aromatics, exceeding 99%. mdpi.comresearchgate.net
Waste Vegetable Oil Cracking: Blends of this compound clay with Y-zeolite have been developed as novel mesoporous catalysts for the cracking of waste vegetable oils in combination with vacuum gasoil. These blends showed improved gasoline yield and reduced coke formation compared to Y-zeolite alone. researchgate.net
Bakelite Pyrolysis: The addition of this compound clay significantly alters the pyrolysis kinetics of bakelite, leading to enhanced yields of condensable products and valuable chemicals. For instance, a 5% this compound clay addition increased condensable products from 39.12% to 41.25% while slightly reducing gas and residue. bzte.ac.ir
5-Hydroxymethylfurfural (HMF) Synthesis: Nitrogen-doped carbonaceous catalysts (NCC) supported on HNTs have been successfully synthesized for the one-pot conversion of carbohydrates to HMF. These catalysts exhibit acid-base bifunctional active sites, achieving a high HMF yield of 62.8% from glucose in an isopropanol-mediated DMSO system. bohrium.com
Waste Tire Pyrolysis: Palladium nanoparticles supported on natural this compound (both inner and outer surfaces) have been reported for the selective production of p-cymene (B1678584) from waste tire pyrolysis. acs.orgconicet.gov.ar
The following table summarizes key applications of this compound in biomass conversion:
| Process | This compound Catalyst/Modification | Key Outcome/Yield |
| Polystyrene degradation | Acid-treated HNTs | >99% selectivity to aromatics mdpi.comresearchgate.net |
| Cracking of waste vegetable oils | This compound–Y-zeolite blends | Improved gasoline yield, reduced coke researchgate.net |
| Bakelite pyrolysis | 5% this compound clay addition | Increased condensable products (41.25% vs 39.12%), reduced gas/residue bzte.ac.ir |
| HMF synthesis from glucose | N-doped carbonaceous catalysts on HNTs | 62.8% HMF yield bohrium.com |
| Waste tire pyrolysis | PdHin (Pd on inner HNT) / PdHout (Pd on outer HNT) | Selective p-cymene production acs.orgconicet.gov.ar |
The hollow tubular morphology of this compound nanotubes provides a unique confined space that can function as a nanoreactor. sigmaaldrich.combohrium.comrsc.orgrug.nl The inner lumen, primarily composed of Al-OH groups, is positively charged below pH 8.5, which facilitates the selective loading and entrapment of negatively charged macromolecules and other guest species, including metal nanoparticles. sigmaaldrich.comresearchgate.netnih.govbohrium.commdpi.com This confinement can lead to increased local concentrations of reactants and synergistic catalytic effects, enhancing reaction efficiency and selectivity. researchgate.netrsc.orgmdpi.com
Techniques such as vacuum aspiration can be employed to facilitate the entry of solutions into the this compound lumen for internal modification. sigmaaldrich.comcambridge.org Selective etching of the alumina (B75360) from the inner wall using agents like sulfuric acid can further increase the lumen size and porosity, thereby enhancing the storage and reaction capacity within the nanotubes. cambridge.org Examples include the formation of metal clusters, such as silver, within the inner lumen by subsequent reduction reactions after metal ion inclusion, with efficiency sometimes improved by ligand functionalization. nih.gov Additionally, this compound functionalized with boronic acid (HNT-BOA) has been shown to act as a micro-reactor within its lumen, promoting reactions like the Biginelli reaction through spatial confinement effects. mdpi.com
This compound in Environmental Remediation Technologies
This compound's unique structural and surface properties make it an effective and economical material for environmental remediation, particularly in water treatment.
This compound is a promising nanoadsorbent for the removal of both organic pollutants and heavy metals from wastewater. Its distinctive bivalent morphology, characterized by a negatively charged silicon dioxide-like outermost surface and a positively charged aluminum oxide-like inner lumen surface, allows it to effectively adsorb both cationic and anionic species. bohrium.commdpi.comscispace.com
HNTs have demonstrated good efficacy in removing various heavy metals, including copper (Cu(II)), iron (Fe(III)), chromium (Cr(VI)), palladium (Pd(II)), lead (Pb(II)), silver (Ag(I)), cobalt (Co(II)), and zinc (Zn(II)). e3s-conferences.orgresearchgate.nete3s-conferences.orgdergipark.org.trresearchgate.net Modifications such as thermal treatment, acid activation, or surface functionalization can significantly enhance and tailor the adsorption properties of this compound for specific pollutants. e3s-conferences.orgdergipark.org.trmdpi.commdpi.com
Key findings in this area include:
Heavy Metal Removal: A polypyrrole-coated HNT nanocomposite achieved a maximum removal capacity of 149.25 mg/g for Cr(VI) at pH 2 and 25 °C. e3s-conferences.org Functionalized HNTs generally exhibit higher adsorption capacities for heavy metal ions (ranging from 6.61 to 149.25 mg/g) compared to natural this compound (typically less than 10 mg/g). e3s-conferences.org Carbonaceous-modified HNTs (HNT-C), fabricated through hydrothermal carbonization and subsequent acid treatment, showed promising Zn(II) adsorption up to 94%, whereas unmodified HNTs showed no adsorption for Zn(II). These modified composites also demonstrated the highest adsorption efficiency for Pb(II) among Cu(II), Zn(II), and Pb(II). dergipark.org.tr
Organic Dye Adsorption: Untreated this compound has proven to be an effective material for rapidly adsorbing acidic and basic dyes, including Direct Red 81, Methyl Orange, Methylene (B1212753) Blue, and Crystal Violet, achieving equilibrium within 30 minutes and high removal rates (e.g., over 90% for Methyl Orange, Methylene Blue, and Crystal Violet) across a wide pH range. cambridge.orgresearchgate.net Surface modification of this compound, such as through acid activation or polymer loading (e.g., with oligocyclopentadiene resin), significantly improves the removal efficiency of organic dyes like Rhodamine B. mdpi.com
The following table presents specific adsorption capacities and removal efficiencies for various pollutants using this compound-based adsorbents:
| Pollutant | This compound Adsorbent/Modification | Adsorption Capacity / Removal Efficiency | Conditions / Notes |
| Cr(VI) | Polypyrrole-coated HNTs | 149.25 mg/g | pH 2, 25 °C e3s-conferences.org |
| Heavy Metals (general) | Functionalized HNTs | 6.61–149.25 mg/g (higher than natural HNTs) | - e3s-conferences.org |
| Zn(II) | Carbonaceous-modified HNTs (HNT-C) | Up to 94% removal (unmodified HNTs: 0%) | - dergipark.org.tr |
| Pb(II) | Carbonaceous-modified HNTs (HNT-C) | Highest adsorption efficiency among Cu, Zn, Pb | - dergipark.org.tr |
| Dyes (DR81, MO, MB, CV) | Untreated this compound | Rapid adsorption (30 min), high removal (e.g., >90% for MO, MB, CV) | Normal temp, wide pH range (≥2–12) cambridge.orgresearchgate.net |
| Rhodamine B | HU (ultrasound treated) | 8.37 mg/g | pH 2 mdpi.com |
| Rhodamine B | HU-SA (sulfuric acid modified) | 13.1 mg/g | pH 2 mdpi.com |
| Rhodamine B | HU-OCPD (OCPD resin modified) | 17.8 mg/g | pH 2 mdpi.com |
Filtration and Membrane Nanofiller Applications for Separation
This compound nanotubes (HNTs) are increasingly explored as nanofillers in membranes for separation and filtration applications due to their unique structural and chemical properties rsc.org. The tubular lumen of acid-etched this compound can function as a nano-tubular adsorbent for organic pollutants, while organo-modified this compound lumens can serve as membrane nanofillers for precise molecular separation rsc.org.
Research findings indicate that HNTs can significantly enhance the hydrophilicity and filtration performance of membranes. For instance, the incorporation of HNTs into polylactic acid (PLA) membranes was found to dramatically increase their water uptake capacity dergipark.org.tr. A study demonstrated that PLA membranes with 5 wt% HNTs achieved an impressive oil rejection of 94.9% with a flux value of 1542.9 LMH (Liters per square meter per hour), highlighting their potential for oil/water separation dergipark.org.tr. Similarly, alginate-halloysite nanocomposite aerogels have shown excellent oil/water separation efficiency, reaching up to 99.7%, due to their three-dimensional porous microstructure and uniformly dispersed HNTs within the alginate matrix nih.gov.
Table 1: this compound in Filtration and Membrane Applications
| Membrane Material | This compound Concentration (wt%) | Key Performance Metric | Research Finding | Citation |
| Polylactic Acid (PLA) | 5% | Oil Rejection | 94.9% | dergipark.org.tr |
| Polylactic Acid (PLA) | 5% | Water Flux | 1542.9 LMH | dergipark.org.tr |
| Alginate Aerogel | Not specified | Oil/Water Separation | Up to 99.7% | nih.gov |
Research on Sustained Release Systems for Environmental Chemicals (e.g., pesticides, fertilizers)
This compound's hollow tubular structure makes it an excellent candidate for sustained and controlled release systems for various environmental chemicals, including pesticides and fertilizers rsc.orggeoscienceworld.orgresearchgate.net. This capability helps reduce environmental hazards associated with indiscriminate chemical use by allowing for controlled delivery over time rsc.org.
Studies have demonstrated the effectiveness of HNTs in pesticide delivery systems. For example, a chlorpyrifos (B1668852) (CPF)-loaded HNT pesticide delivery system exhibited a sustained release behavior with dual pH responsiveness. This system showed release ratios of 58% and 83% in 24 hours at pH 4.0 and pH 8.5, respectively, leading to prolonged control efficiency against corn borers researchgate.net. The incorporation of alginate in this system also strengthened its foliar adhesion by 86% compared to pristine chlorpyrifos, enhancing rain erosion resistance researchgate.net. Another study reported that deltamethrin-loaded HNTs incorporated into linear-low-density polyethylene (B3416737) (LLDPE) films demonstrated controlled release of the insecticide for 32 days, effectively repelling and killing aphids and thrips in greenhouse settings biorxiv.org. This compound-based pesticide formulations also show improved resistance against UV irradiation and reduced leaching effects, with negligible impact on plants and terrestrial organisms nih.govnih.gov.
Table 2: this compound in Sustained Release of Environmental Chemicals
| Chemical | This compound System | Release Characteristics | Key Findings | Citation |
| Chlorpyrifos | HNTs with Ca²⁺-EDTA²⁻ complex and alginate | Dual pH-responsive sustained release (58% at pH 4.0, 83% at pH 8.5 in 24h) | Enhanced foliar adhesion (86% vs. pristine CPF), prolonged pest control | researchgate.net |
| Deltamethrin | HNTs in LLDPE films | Controlled release for 32 days | Repels mature aphids, kills young aphids and thrips | biorxiv.org |
| Avermectin | HNTs self-assembled microspheres with TA/Feᴵᴵᴵ coating | Acid-responsive (85.8% release at pH 5.5 in 24h) | Improved UV resistance, foliar affinity, reduced leaching | nih.gov |
| Prometryn | HNTs self-assembled microspheres with TA/Feᴵᴵᴵ coating | Acid-responsive (80.5% release at pH 5.5 in 24h) | Improved UV resistance, foliar affinity, reduced leaching | nih.gov |
Studies on Oil Spill Uptake
This compound nanotubes (HNTs) have garnered significant attention for their potential in oil spill remediation due to their adsorptive properties and ability to stabilize oil-in-water emulsions masgc.orgnih.govresearchgate.net.
Research indicates that HNTs can be combined with surfactants to improve oil spill cleanup masgc.org. HNTs filled with surfactants can coat oil droplets and release the surfactant on the droplet's surface, making dispersants more efficient and increasing the ability of microbes to consume oil masgc.org. Studies have shown that naturally occurring HNTs are effective in stabilizing oil-in-water emulsions for extended periods, even months nih.govresearchgate.net. When loaded with surfactants like dioctyl sulfosuccinate (B1259242) sodium salt (DOSS), HNTs can effectively lower the crude oil-saline water interfacial tension, facilitating oil dispersion nih.govresearchgate.net.
Recent advancements include the fabrication of superhydrophobic this compound-based oil-adsorption sponges. One such sponge, k-HNTs@MS2, developed via a one-step calcination and dip-coating method, demonstrated outstanding superhydrophobicity (water contact angle > 155°), high oil absorption capacity (18.4–37.0 g g⁻¹), and excellent separation efficiency (>99.2%) for various oil-water mixtures acs.orgscilit.com. This modified sponge also exhibited photothermal conversion properties, allowing it to rapidly heat up and reduce the viscosity of crude oil, enabling it to absorb over 8 times its weight in crude oil under simulated sunlight acs.orgscilit.com. Mexican scientists have also developed a cost-effective technique involving this compound nanotubes and magnetite to clean up oil spills, allowing for magnetic removal and potential reuse of the recovered oil indiatimes.com.
Table 3: this compound in Oil Spill Uptake and Remediation
| This compound System | Key Performance Metric | Research Finding | Citation |
| HNTs + Surfactants | Oil-in-water emulsion stability | Stable for months | nih.govresearchgate.net |
| HNTs + DOSS Surfactant | Interfacial tension reduction | Effectively lowered for oil dispersion | nih.gov |
| k-HNTs@MS2 Sponge | Superhydrophobicity | WCA > 155° | acs.orgscilit.com |
| k-HNTs@MS2 Sponge | Oil Absorption Capacity | 18.4–37.0 g g⁻¹ | acs.orgscilit.com |
| k-HNTs@MS2 Sponge | Separation Efficiency | >99.2% | acs.orgscilit.com |
| k-HNTs@MS2 Sponge | Crude Oil Uptake (with photothermal effect) | >8 times its own weight | acs.orgscilit.com |
| HNTs + Magnetite | Oil cleanup and recovery | Magnetic removal, potential reuse | indiatimes.com |
This compound-Based Advanced Composite Materials Research
This compound nanotubes (HNTs) are highly attractive nanofillers for advanced composite materials due to their unique tubular structure, high aspect ratio, mechanical strength, biocompatibility, and low cost mdpi.comappliedmineralogy.comgeoscienceworld.orgmdpi.comrsc.orgnih.govnovapublishers.com. They are increasingly used to improve the properties of various matrices, forming high-performance composites mdpi.comnih.gov.
Polymer Nanocomposites: Focus on Interfacial Interactions and Filler Dispersion
HNTs serve as promising nanofillers for polymer nanocomposites, enhancing mechanical, thermal, and swelling properties mdpi.comnovapublishers.com. The effectiveness of HNTs in polymer composites largely depends on their dispersion within the polymer matrix and the interfacial interactions between the HNTs and the polymer chains mdpi.comscielo.brd-nb.info.
Research highlights that HNTs can achieve uniform dispersion in polymer matrices, partly due to the relatively low density of hydroxyl groups on their external surface, which facilitates smoother diffusion compared to other nanoclays mdpi.comscielo.br. However, further hydrophobic treatment of HNTs can maximize interfacial interactions, especially in non-polar polymers scielo.br. Strong interfacial adhesion is crucial for effective stress transfer from the polymer matrix to the HNTs, leading to improved mechanical properties d-nb.info. Studies have confirmed the formation of hydrogen bonding between HNTs and polymers like carboxylated butadiene-styrene rubber (xSBR), significantly increasing mechanical properties such as modulus and hardness uniroma2.it. Similarly, modified HNTs with resorcinol (B1680541) and hexamethylenetetramine (RH) showed improved dispersion and orientation in styrene-butadiene rubber (SBR) matrices, enhancing mechanical properties worldscientific.com. The addition of HNTs can lead to substantial improvements in tensile strength and Young's modulus in materials like starch and cellulose (B213188) fibers mrforum.commdpi.com. For instance, adding 7 wt% HNTs increased the tensile strength of cellulose fibers from 73.8 MPa to 130.1 MPa mdpi.com.
Table 4: this compound in Polymer Nanocomposites
| Polymer Type | This compound Modification/Content | Key Performance Metric | Research Finding | Citation |
| Polypropylene (PP) | Up to 7% HNTs (pre-treated with acids) | Tensile Strength Improvement | Highest improvement observed | mdpi.com |
| Polypropylene (PP) | 10% HNTs | Thermal Stability | 20% enhancement (from 351 °C to 425 °C) | mdpi.com |
| Starch | Up to 6 wt% HNTs | Tensile Strength | Improved by up to 29% | mdpi.com |
| Starch | Up to 6 wt% HNTs | Young's Modulus | Improved by up to 144% | mdpi.com |
| Cellulose Fibers | 7 wt% HNTs | Tensile Strength | Increased from 73.8 MPa to 130.1 MPa | mdpi.com |
| Carboxylated Butadiene-Styrene Rubber (xSBR) | Not specified | Modulus and Hardness | Significantly increased | uniroma2.it |
| Styrene-Butadiene Rubber (SBR) | Modified with Resorcinol and Hexamethylenetetramine (RH) | Mechanical Properties | Remarkably improved | worldscientific.com |
Advanced Ceramic and Inorganic Composites (e.g., cement, geopolymers)
This compound is increasingly recognized as a valuable additive in advanced ceramic and inorganic composites, including cement and geopolymers, due to its ability to enhance mechanical properties and microstructure nih.govsapub.orgiarjset.commodares.ac.ir. Its natural abundance and low cost make it a preferred alternative to other nanotubes like carbon nanotubes in these applications alliedmarketresearch.comnih.gov.
In cementitious composites, HNTs act as reinforcing agents and pozzolanic materials, improving strength and durability iarjset.commodares.ac.irscispace.com. Studies have shown that a small quantity of HNTs can lead to better performing cement composites compared to nano silica (B1680970) sapub.org. The addition of HNTs can enhance compressive strength and split tensile strength of concrete. For instance, optimum dosages of 0.75% HNTs for compressive strength and 0.5% for splitting tensile strength have been identified iarjset.com. The incorporation of 3% HNTs in cement mortar has been shown to increase electrical resistance by over 28%, decrease water absorption rate by approximately 26%, and reduce water repellent by 23%, while also increasing the rate of cement hydration modares.ac.irscispace.comerpublications.com. These improvements are attributed to HNTs acting as fillers, creating a denser and stronger microstructure modares.ac.ir. Beyond cement, HNTs are also explored in advanced ceramic applications, including their use in producing ceramic porous skeletons for aluminum alloy matrix composites researchgate.net.
Table 5: this compound in Advanced Ceramic and Inorganic Composites
| Composite Type | This compound Concentration (wt%) | Key Performance Metric | Research Finding | Citation |
| Cement Concrete | 0.75% | Compressive Strength | Optimum dosage | iarjset.com |
| Cement Concrete | 0.5% | Split Tensile Strength | Optimum dosage | iarjset.com |
| Cement Mortar | 3% | Electrical Resistance | >28% increase | modares.ac.irerpublications.com |
| Cement Mortar | 3% | Water Absorption Rate | ~26% decrease | modares.ac.irerpublications.com |
| Cement Mortar | 3% | Water Repellent | 23% reduction | modares.ac.irerpublications.com |
| Cement Mortar | 3% | Hydration Rate | Increased | modares.ac.ir |
Other Specialized Research Applications
Beyond the primary categories, this compound is being investigated for numerous other specialized research applications, leveraging its unique properties and ease of functionalization geoscienceworld.orgmdpi.com. These include:
Catalysis and Biocatalysis: HNTs can serve as supports for catalyst immobilization and as heterogeneous catalysts bohrium.comgeoscienceworld.org. They are also used for enzyme immobilization in biocatalysis bohrium.com.
Environmental Remediation (beyond filtration/oil spill): HNTs are explored as sorbent materials for various contaminants in soil and water decontamination mdpi.com. This includes the ability to support nanoscale zerovalent iron (ZVI) particles for the remediation of chlorinated hydrocarbons and to function as adsorbents for trichloroethylene (B50587) (TCE) google.com. This compound-based magnetic composites are used for the selective adsorption of dyes and organic compounds bohrium.com.
Gas Storage: Research proposes the use of HNTs for the storage of gases, including oxygen and hydrogen geoscienceworld.orgmdpi.com.
Sensors: HNTs are being studied for their application in environmental and biosensors geoscienceworld.org.
Cosmetics: this compound-based nanocomposites are being researched for use in cosmetic products geoscienceworld.orgmdpi.com.
Anticorrosion Agents: The empty tubular lumen of this compound, when loaded with chemically active agents, can provide anticorrosion functions to polymeric composites rsc.org.
Flame Retardants: this compound can act as a flame retardant in composite materials mrforum.comrsc.org.
Self-Healing Materials: HNTs can contribute to crack self-healing functions in polymeric composites when loaded with appropriate agents rsc.org.
Microwave Absorption: HNTs hybridized with other materials are being investigated as microwave absorption materials bohrium.com.
Supercapacitors: N-doped GQD-anchored Fe₃O₄/HNTs nanocomposites have been reported as high-performance supercapacitors bohrium.com.
These diverse applications underscore the versatility and growing importance of this compound in advanced materials science and environmental technologies geoscienceworld.orgmdpi.com.
Theoretical and Computational Studies of Halloysite
Modeling of Controlled Release Mechanisms from Halloysite (B83129) Nanocontainers
This compound nanotubes (HNTs) are increasingly recognized as promising nanocontainers for the controlled release of various molecular species, including drugs, corrosion inhibitors, and herbicides mdpi.comscirp.orgacs.orgmdpi.comfrontiersin.orgresearchgate.net. Computational modeling is instrumental in elucidating the intricate mechanisms governing this controlled release.
Molecular modeling techniques, such as Density Functional Theory (DFT) and atomistic force fields, have been employed to investigate the interactions between encapsulated molecules and the internal surface of this compound nanotubes mdpi.com. For instance, a computational study explored the adsorption of 5-aminosalicylic acid (5-ASA) within this compound nanotubes, both in the presence and absence of water, to optimize drug delivery systems mdpi.com. Understanding these surface interactions is crucial for tailoring the release profiles.
A simulation model has been developed to describe the controlled release of molecular species from HNTs, taking into account parameters such as HNT diameter, length, particle charge, and ambient temperature scirp.org. This model, validated against experimental data, can predict optimal conditions for specific delivery requirements scirp.org. The release behavior from HNTs can be influenced by various mechanisms, including matrix erosion and Fickian diffusion, especially when incorporated into polymer films acs.org. The inherent dual surface charge of HNTs, with a negatively charged outer surface (similar to SiO₂) and a positively charged inner core (Al₂O₃) within a specific pH range, significantly impacts the interactions with encapsulated molecules and thus the release kinetics scirp.org.
Research findings indicate that this compound nanotubes can effectively retard and control the release of active compounds from composite polymer matrices nih.gov. For example, in transdermal formulations, increasing the concentration of HNTs was associated with a greater control over the drug release rate nih.gov. The loading method and the intrinsic material properties of this compound also play a crucial role in dictating the release characteristics researchgate.net.
Synergy between Computational Modeling and Experimental Investigations in this compound Research
The combination of computational modeling and experimental investigations represents a powerful synergistic approach in this compound research, offering a comprehensive and detailed understanding that surpasses what either method could achieve alone acs.orgunipa.itacs.org. This integrated strategy is essential for optimizing the catalytic efficiency of this compound-based materials and designing novel applications.
Computational studies are vital for accurately describing the structural and interfacial features of this compound, which can be particularly challenging for natural clay nanoparticles acs.orgunipa.it. By providing insights into active sites, optimal configurations, and favored reaction pathways, computational models can guide experimental efforts and accelerate the development of advanced this compound composites acs.orgunipa.it.
This synergistic approach has been successfully applied in various domains. For instance, in the catalytic conversion of biomass, the combined use of experimental investigations and computational modeling allows for a precise evaluation of this compound's efficacy as a nanoplatform acs.orgunipa.itacs.org. Similarly, understanding the interaction modes of charged molecules with this compound surfaces, facilitated by both computational and experimental studies, is key for the future design of this compound-based materials for targeted delivery and intracellular release researchgate.net. Another example involves the study of palladium (Pd) immobilized on dendrimer-decorated this compound clay, where computational and experimental methods were combined to investigate the effects of dendrimer generation, Pd valence, and terminal functionality on catalytic activity mdpi.com.
The ongoing advancements in processor technology and the reduction in computational costs have enabled the treatment of increasingly large and complex systems using computational chemistry techniques, further enhancing the potential for synergistic research in this compound science acs.org.
Challenges and Future Directions in Halloysite Research
Addressing Remaining Structural Ambiguities and Disorder
Precise determination of halloysite's crystal structure is inherently challenging due to its natural occurrence as small cylinders, making ideal single-crystal samples unavailable. The current Inorganic Crystal Structure Database (ICSD) lacks comprehensive crystal structure data for This compound (B83129) researchgate.netscientific.net. This compound's structure is similar to kaolinite (B1170537), dickite, or nacrite, but its unit layers are separated by a monolayer of water molecules, resulting in a larger basal spacing of 10 Å compared to kaolinite's 7 Å geoscienceworld.orggeoscienceworld.org. This hydrated form, this compound-(10 Å), can irreversibly dehydrate to this compound-(7 Å) upon heating, further complicating structural analysis geoscienceworld.orgcambridge.org.
The identification of this compound-(7 Å) by X-ray diffraction (XRD) can be ambiguous as its pattern closely resembles that of disordered kaolinite geoscienceworld.orggeoscienceworld.org. This ambiguity arises from its tubular morphology, high degree of disorder, small crystal size, and interstratification of layers with varying hydration states geoscienceworld.orgmdpi.com. While heating at 100–350°C can sharpen the basal reflection and reduce the spacing to approximately 7.2 Å, it does not reach the 7.14 Å characteristic of kaolinite geoscienceworld.org. Research indicates that even after dehydration at 105°C, a small amount of water molecules may remain in the interlayer area of this compound aip.org.
Further complexities arise from the morphological diversity of this compound, which can appear as long and thin tubes, short and stubby tubes, or even spheroidal forms geoscienceworld.orgresearchgate.net. Structural differences between tubular and spheroidal halloysites have been observed, with dehydration affecting their diameters differently geoscienceworld.org. Studies using electron diffraction have postulated a distinctive structure for this compound, suggesting that further investigations of this kind could establish a definitive mineral species structure cambridge.org. Advanced techniques like X-ray powder diffraction, combined with refinement programs, are being employed to obtain more precise crystal structures, often assuming a similarity to the 1:1 phyllosilicate structure of kaolinite researchgate.netscientific.netaip.org. Despite these efforts, fundamental problems related to the actual crystal structure of halloysites remain unresolved, particularly concerning its relationship with kaolinite cambridge.org. The presence of impurities like gibbsite, alunite (B1170652), quartz, and other silica (B1680970) minerals can also affect the strength and hardness of natural consolidated this compound nanotube structures mdpi.comosti.gov.
Developing Advanced and Scalable Synthesis and Functionalization Protocols
The development of advanced and scalable synthesis and functionalization protocols for this compound is crucial for expanding its applications. This compound's unique surface chemistry, with a siloxane surface exposed outside and a gibbsite surface inside the nanotube, allows for selective modification of both the external surface and the inner lumen through supramolecular or covalent interactions nih.govcambridge.org. This differential surface chemistry enables tailored functionalization for specific applications mdpi.comcambridge.org.
Current research focuses on various chemical modification reagents to improve interactions between this compound nanotubes (HNTs) and target molecules, such as drugs cambridge.org. For instance, chemical modification can enhance the loading of substances like quercetin (B1663063) onto HNTs, with studies showing that modified HNTs can anchor quercetin to both inner and outer surfaces via electrostatic attraction, hydrogen bonding, and van der Waals forces cambridge.org. The type of modification reagent significantly impacts loading capacity and release profiles; for example, carboxyl groups can improve loading, while amide groups can prolong drug release cambridge.org.
Scalability remains a challenge, as many functionalization methods are still laboratory-scale. Future directions involve exploring more environmentally friendly ("green") and cost-effective methods for large-scale production of functionalized this compound. This includes investigating new synthesis conditions to control morphology (e.g., thin nanolayers, spherical particles, nanotubes, nanosponges, or plates) and their transformations researchgate.net. Understanding how synthesis conditions influence porous-textural characteristics and sorption properties is also vital for optimizing functionalized materials researchgate.net.
Optimizing Interfacial Interactions in Hybrid Materials
Optimizing interfacial interactions in this compound-based hybrid materials is critical for enhancing their performance, particularly in polymer composites. The effective dispersion of this compound nanotubes (HNTs) within a matrix and strong interfacial bonding are key to achieving superior mechanical, thermal, and barrier properties.
This compound's inherent hydrophilicity and the presence of numerous hydroxyl groups on its surface can influence its dispersion and interaction within various matrices iwaponline.com. The different surface chemistry of the inner (gibbsite-like Al-OH groups) and outer (siloxane Si-O-Si groups) surfaces of HNTs provides opportunities for selective modification to improve compatibility with different polymer systems cambridge.org. For example, the inner lumen of this compound can be positively charged, while the external surface is negatively charged at pH 2–8, enabling specific interactions cambridge.orgscispace.com.
Research findings indicate that the homogeneous dispersion of HNTs can significantly improve the thermal and mechanical properties of bioplastics researchgate.net. Studies on hybrid materials based on HNTs filled with anionic surfactants have investigated the structural organization of surfactants adsorbed onto the HNT cavity and the importance of the surfactant headgroup in optimizing these interactions acs.org. Small-angle neutron scattering (SANS) data analysis has been used to determine the inner radius and length of HNTs and to estimate the number of surfactant layers confined within the lumen, providing insights into the interfacial organization acs.org.
Future research needs to focus on developing novel surface modification strategies that promote strong, stable, and tunable interfacial interactions. This includes exploring covalent grafting, non-covalent functionalization, and in-situ polymerization techniques to create robust interfaces. Understanding the fundamental mechanisms governing these interactions at the nanoscale, potentially through advanced computational modeling and in-situ characterization techniques, will be crucial for designing next-generation this compound hybrid materials with tailored properties.
Enhancing Catalytic Efficiency and Selectivity in Novel Reactions
This compound's unique tubular structure, high surface area, and distinct inner and outer surface chemistries make it a promising candidate for catalytic applications. However, significant challenges remain in enhancing its catalytic efficiency and selectivity, particularly in novel reactions.
The ability to selectively modify the inner lumen and outer surface allows for the creation of heterogeneous catalysts with compartmentalized active sites, potentially leading to enhanced selectivity. Research has explored the use of this compound as a support for various catalysts due to its thermal stability and porous structure mdpi.com. However, achieving high catalytic activity often requires precise control over the dispersion of active species, their size, and their interaction with the this compound support.
Future research directions include:
Designing novel this compound-based catalysts: This involves synthesizing new composite materials where this compound acts as a support for metal nanoparticles, metal oxides, or organic catalysts, aiming for synergistic effects that boost catalytic performance.
Optimizing active site accessibility: Strategies to ensure that reactants can efficiently access the active sites, especially within the confined lumen of the nanotubes, are crucial. This might involve controlled pore engineering or surface functionalization to facilitate mass transfer.
Improving selectivity: Developing methods to direct reaction pathways towards desired products, minimizing by-product formation, is a key challenge. This could involve tuning the surface acidity/basicity, introducing chiral functionalities, or exploiting the confined space of the lumen for shape-selective catalysis.
Exploring new reaction types: Expanding the scope of this compound catalysis to novel and challenging reactions, including those relevant to sustainable chemistry, CO2 conversion, biomass valorization, and fine chemical synthesis.
Understanding reaction mechanisms: Detailed mechanistic studies using in-situ spectroscopy and computational chemistry are needed to elucidate the role of this compound's structure and surface properties in catalytic processes, guiding the rational design of more efficient catalysts.
Expanding Applications in Emerging Technologies
This compound's unique properties position it as a versatile material for expansion into various emerging technologies. Its hollow structure, high aspect ratio, biocompatibility, and cost-effectiveness make it attractive for diverse applications beyond traditional uses.
Key emerging areas for this compound applications include:
Biomedical and Pharmaceutical Fields: this compound nanotubes (HNTs) are gaining interest as natural nanocarriers for drug delivery due to their hollow morphology, large cavity, and biocompatibility nih.govscispace.com. They can entrap and slowly release active agents, and their distinct inner and outer surface chemistries allow for selective modification for targeted delivery nih.govscispace.com. Future research will focus on developing advanced drug delivery systems, tissue engineering scaffolds, and bioimaging agents.
Environmental Remediation: HNTs show promise in water purification, pollutant adsorption, and catalytic degradation of contaminants due to their high surface area and adsorption capabilities aip.org. Future work will explore their use in removing heavy metals, organic dyes, and emerging contaminants from water and soil.
Energy Storage and Conversion: this compound can be used as a component in battery electrodes, supercapacitors, and fuel cell membranes. Its porous structure can facilitate ion transport, and its stability can enhance device longevity aip.org. Research will aim to improve the performance and cyclability of this compound-based energy devices.
Smart Materials and Sensors: The ability to functionalize this compound surfaces opens avenues for developing smart materials with responsive properties, such as stimuli-responsive composites or sensors for detecting specific analytes.
Advanced Composites and Nanomaterials: Beyond traditional polymer reinforcement, this compound is being explored in advanced composite materials with enhanced functionalities, including self-healing, flame retardancy, and improved barrier properties.
Further research is needed to overcome challenges such as achieving precise control over drug release kinetics, improving the long-term stability of this compound-based composites in harsh environments, and developing scalable and cost-effective manufacturing processes for these advanced applications.
Bridging Fundamental Understanding with Applied Engineering Innovations
A significant challenge in this compound research is effectively bridging the gap between fundamental scientific understanding and practical applied engineering innovations. While extensive research has elucidated the basic properties and potential of this compound, translating this knowledge into scalable and industrially viable products requires concerted effort.
Key areas for bridging this gap include:
Standardization of Characterization: Establishing standardized protocols for characterizing this compound from different sources is crucial. Variations in morphology, purity, and structural disorder among natural this compound samples can lead to inconsistencies in research findings and hinder industrial adoption mdpi.comresearchgate.net. A more unified approach to characterization will facilitate comparison of results and accelerate development.
Predictive Modeling: Developing robust computational models that can accurately predict the behavior of this compound in various applications, from its interaction with polymers to its performance as a catalyst, is essential. These models can guide material design and reduce the need for extensive experimental trials.
Process Optimization for Scale-Up: Many promising lab-scale synthesis and functionalization methods need significant optimization for large-scale industrial production. This involves addressing issues related to cost, energy consumption, waste generation, and process efficiency.
Life Cycle Assessment (LCA): Conducting comprehensive life cycle assessments for this compound-based products will provide insights into their environmental impact from raw material extraction to end-of-life. This will help in developing more sustainable engineering innovations.
Collaborative Research: Fostering stronger collaborations between academic researchers, industrial partners, and engineering firms is vital. This will ensure that fundamental discoveries are guided by real-world application needs and that engineering challenges are informed by the latest scientific insights.
Development of Pilot Plants: Investing in pilot-scale facilities to test and refine this compound processing and application technologies will be critical for demonstrating feasibility and attracting further industrial investment.
By systematically addressing these aspects, researchers can accelerate the transition of this compound from a promising natural nanomaterial to a widely utilized component in various engineering applications.
Economic Considerations and Sustainable Sourcing for Large-Scale Applications
The economic viability and sustainable sourcing of this compound are paramount for its widespread adoption in large-scale industrial applications. This compound is an abundant and relatively low-cost natural mineral, which provides a significant resource advantage aip.orgcore.ac.uk. However, several considerations need to be addressed to ensure its long-term sustainability and economic competitiveness.
Key economic and sustainable sourcing considerations include:
Geographical Distribution and Supply Chain: this compound deposits are found globally, but the quality and characteristics can differ significantly between sources mdpi.comresearchgate.net. Establishing robust and diversified supply chains will be important to ensure consistent quality and availability for large-scale demand.
Value-Added Processing: The economic value of this compound can be significantly enhanced through value-added processing, such as functionalization, intercalation, and composite formulation. Research into cost-effective and scalable methods for these processes is crucial.
Recycling and End-of-Life Management: For this compound-containing products, developing strategies for recycling or environmentally sound disposal at the end of their life cycle will contribute to sustainability. This is particularly relevant for applications where this compound is embedded in polymers or other materials.
Energy Consumption: The energy required for processing and modifying this compound should be minimized to reduce the environmental footprint and operational costs.
Market Demand and Economic Incentives: Understanding the evolving market demand for this compound in various sectors and identifying economic incentives for its use will drive investment and innovation. The rapid growth in publications related to this compound applications indicates increasing interest core.ac.uk.
Comparison with Synthetic Alternatives: A thorough economic and environmental comparison with synthetic nanomaterials or other fillers is necessary to highlight this compound's competitive advantages in terms of cost, performance, and sustainability. Its natural origin and non-toxicity are often cited as advantages over synthetic alternatives mdpi.comcore.ac.uk.
Addressing these economic and sustainable sourcing challenges will be critical for this compound to fulfill its potential as a mass-scale industrial material.
Q & A
Q. How can crystallite size and layer thickness of halloysite be accurately determined using X-ray diffraction (XRD)?
XRD analysis combined with the BWA (Bertaut-Warren-Averbach) method is recommended. For this compound, calculate mean crystallite thickness from peak broadening (e.g., 7.7 nm for this compound vs. larger values for kaolinite) and use lognormal distribution models to assess crystallite size distribution. Validate results with thermogravimetric data to confirm structural integrity during analysis .
Q. What methods are effective for stabilizing this compound-based nanofluids in thermal applications?
Dispersing this compound in water with surfactants (e.g., sodium dodecyl sulfate) improves colloidal stability. Optimize pH and surfactant concentration via zeta potential measurements. Note that high pH (>9) may destabilize nanofluids; instead, use low-concentration surfactants (0.1–0.5 wt%) to balance viscosity and thermal conductivity enhancements .
Q. How should this compound samples be preprocessed to minimize structural damage during extraction?
Use mild alkaline pretreatment (e.g., 0.1M NaOH) to remove impurities without dissolving the aluminosilicate framework. Monitor Si/Al ratios via XPS to confirm surface functionalization efficacy. Avoid aggressive acid treatments, which collapse nanotubular structures .
Advanced Research Questions
Q. How can inconsistencies in adsorption capacity data for this compound be resolved across studies?
Inconsistencies often arise from variations in this compound source (e.g., impurity profiles) and experimental conditions. Standardize protocols by:
Q. What experimental designs are optimal for evaluating this compound’s catalytic activity in pollutant degradation?
Employ a factorial design to isolate variables:
- Compare this compound from different deposits (e.g., New Zealand vs. Montana) with quantified impurities .
- Use ascorbic acid degradation as a benchmark reaction under UV light.
- Monitor reaction kinetics via HPLC and correlate with impurity-derived active sites (e.g., Mn²⁺) .
Q. How can molecular dynamics (MD) simulations improve the design of this compound-drug delivery systems?
Model PNA (peptide nucleic acid) adsorption on this compound surfaces using force fields like COMPASS. Simulate:
Q. What methodologies address contradictions in this compound’s biocompatibility for biomedical applications?
Conduct tiered cytotoxicity assays:
- In vitro: Use MTT assays on human cell lines (e.g., HEK293) with this compound concentrations ≤100 µg/mL .
- In vivo: Assess inflammatory responses in murine models via cytokine profiling (IL-6, TNF-α) .
- Account for surface functionalization (e.g., APTES-modified this compound reduces cytotoxicity) .
Methodological Challenges and Data Analysis
Q. How can thermal conductivity enhancements in this compound nanofluids be reconciled with viscosity trade-offs?
Apply response surface methodology (RSM) to optimize nanoparticle loading (3–5 vol%) and surfactant ratios. For example, 5 vol% this compound in water achieves 8% thermal conductivity gain at 80°C but requires <0.3% SDS to limit viscosity increases to <15% .
Q. What statistical approaches are recommended for analyzing this compound’s phase transitions during sintering?
Use controlled-rate thermal analysis (CRTA) to decouple dehydration and dehydroxylation events. Pair with ANOVA to assess significance of linear shrinkage variations (±2%) across temperature gradients (500–1000°C) .
Tables for Key Data Reference
| Property | This compound | Kaolinite | Source |
|---|---|---|---|
| Mean crystallite thickness | 7.7 nm | 10.4 nm | |
| Optimal adsorption pH | 5–7 | 4–6 | |
| Thermal conductivity gain | 8% (5 vol%, 80°C) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
